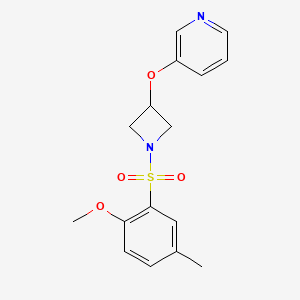
3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances. The molecular formula gives the number of each type of atom in a molecule, and the structural formula shows the arrangement of the atoms .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. These properties can give insights into the compound’s stability, reactivity, and suitability for its intended use .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
A study conducted by Chandrashekaraiah et al. (2014) synthesized new azetidinone analogues which were tested for antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These compounds showed promise in designing antibacterial and antituberculosis agents.
Antidepressant and Nootropic Agents
Thomas et al. (2016) synthesized 2-azetidinones and evaluated their antidepressant and nootropic activities. They found that specific compounds in this series exhibited significant antidepressant and nootropic activities in a dose-dependent manner, indicating the potential of the 2-azetidinone skeleton as a central nervous system active agent (Thomas et al., 2016).
Antimicrobial Activity of Azetidin-2-one Derivatives
A study by Shah et al. (2014) focused on synthesizing azetidin-2-one-based derivatives and testing them for antibacterial and antifungal activities. These compounds demonstrated potential as antimicrobial agents.
Synthesis of Fused Heterocycles
El-Nabi (2002) researched the synthesis of various heterocycles from 1-aryl-5-methoxypyrrolones, involving aziridine and hydroxylamine reactions with pyrrol-2-one. This study shows the versatility of such compounds in synthesizing diverse heterocycles (El-Nabi, 2002).
Reactivity Studies
Hirai et al. (1973) investigated the reactivities of 3-methyl-4-arylthio-2-azetidinones and their derivatives, demonstrating various chemical transformations applicable in synthetic chemistry (Hirai et al., 1973).
Binding Properties for Nicotinic Receptors
Research by Doll et al. (1999) focused on the synthesis of azetidine derivatives as ligands for the human alpha4beta2 nicotinic acetylcholine receptor subtype, emphasizing their potential in neurological studies.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-5-6-15(21-2)16(8-12)23(19,20)18-10-14(11-18)22-13-4-3-7-17-9-13/h3-9,14H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXVKRDKRBYWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2795110.png)

![1-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795115.png)
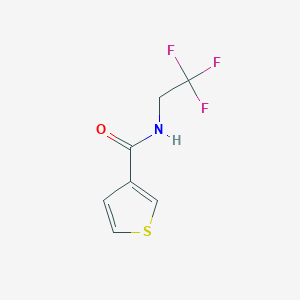
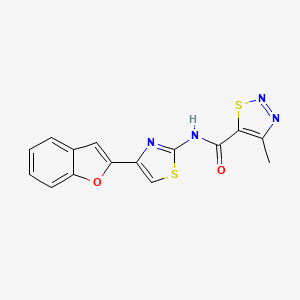
![2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2795120.png)
![Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2795122.png)
![5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2795123.png)
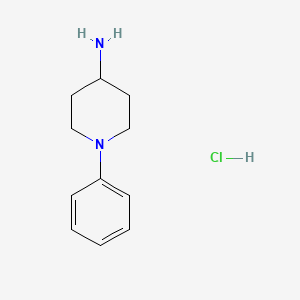
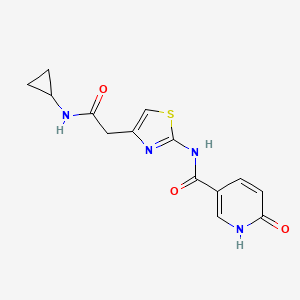
![4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide](/img/structure/B2795126.png)


